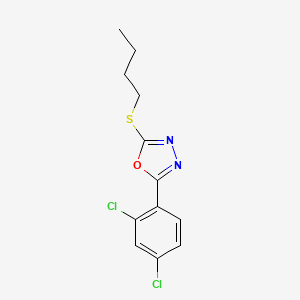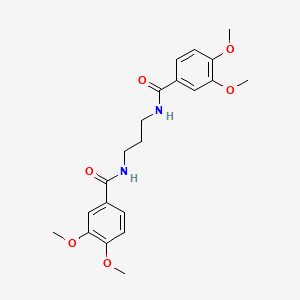
2-(丁基硫基)-5-(2,4-二氯苯基)-1,3,4-恶二唑
描述
2-(butylthio)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been extensively studied for its diverse biological activities.
科学研究应用
抗癌应用
- 1,3,4-恶二唑衍生物在癌症研究中显示出前景。例如,一项研究发现,一种衍生物对乳腺癌细胞系表现出显着的活性,突出了这些化合物在抗癌治疗中的潜力 (Polkam 等,2021).
抗真菌特性
- 一些 1,3,4-恶二唑衍生物,包括具有 2,4-二氯苯基取代的衍生物,已被合成并显示出对各种真菌的抗真菌特性 (Dutta 等,1986)。这表明它们在开发新的抗真菌剂中具有潜力。
绿色化学合成
- 已经开发出一种合成 2-芳基-1,3,4-恶二唑的环保方法,其特点是高产率、简单、水作为反应介质、能量效率和不需要催化剂 (Zhu 等,2015)。这种方法符合绿色化学的原则。
神经学应用
- 2,5-二取代的 1,3,4-恶二唑已被探索为乙酰胆碱酯酶和丁酰胆碱酯酶的潜在抑制剂,这些酶与痴呆和重症肌无力等神经系统疾病有关 (Pflégr 等,2022)。
光学和电学性质
- 取代的 1,3,4-恶二唑因其在发光二极管 (LED) 中的发光特性而受到研究,表明它们在电子设备中的潜在应用 (Kaminorz 等,2000)。
液晶应用
- 某些 1,3,4-恶二唑衍生物已被研究用作气相色谱中的液晶,展示了良好的分离能力 (Benalia 等,2007)。
几丁质酶抑制和植物保护
- 新型 1,3,4-恶二唑衍生物已显示出作为几丁质酶抑制剂的潜力,为控制植物中的真菌病原体提供了一种机制 (Xu 等,2011)。
属性
IUPAC Name |
2-butylsulfanyl-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2OS/c1-2-3-6-18-12-16-15-11(17-12)9-5-4-8(13)7-10(9)14/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCVFCKCVJDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B4668529.png)
![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4668542.png)
![3-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4668550.png)
![3-{3-(2-oxo-2H-chromen-3-yl)-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B4668573.png)
![N-(2-{[3-(benzyloxy)-4-methoxybenzyl]amino}ethyl)-2-fluorobenzamide](/img/structure/B4668592.png)

![1-(4-bromophenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4668617.png)
![1-cyclohexyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B4668621.png)
![2-{[5-(1-benzothien-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B4668622.png)

![methyl 4-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4668628.png)
![2-cyano-3-{4-methoxy-3-[(pentafluorophenoxy)methyl]phenyl}-N-(1-phenylethyl)acrylamide](/img/structure/B4668634.png)

![2-{[(2-fluorophenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4668638.png)